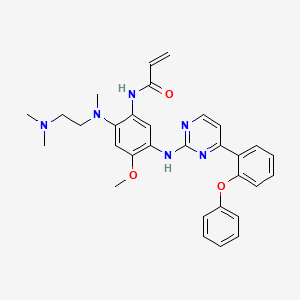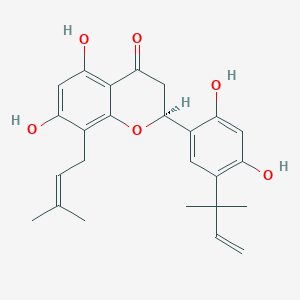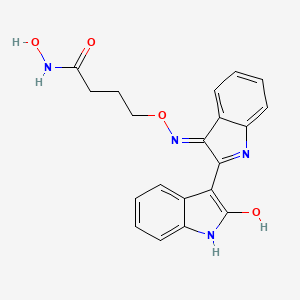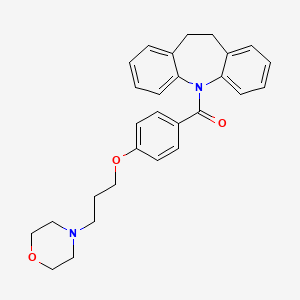
Cav 2.2/3.2 blocker 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cav 2.2/3.2 blocker 1 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions: Cav 2.2/3.2 blocker 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups .
Applications De Recherche Scientifique
Cav 2.2/3.2 blocker 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study calcium channel function and modulation.
Biology: The compound helps in understanding the role of calcium channels in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and pain management.
Industry: The compound is used in the development of new drugs targeting calcium channels
Mécanisme D'action
Cav 2.2/3.2 blocker 1 exerts its effects by blocking the Cav2.2 and Cav3.2 calcium channels. These channels are involved in the regulation of calcium ion flow into neurons, which is crucial for neurotransmitter release and signal transmission. By inhibiting these channels, the compound can modulate neuronal activity and reduce pain signals .
Comparaison Avec Des Composés Similaires
Ziconotide: A peptide that specifically blocks Cav2.2 channels and is used clinically for pain management.
Ethosuximide: Targets Cav3.2 channels and is used to treat epilepsy.
Mibefradil: A non-selective calcium channel blocker that affects multiple types of calcium channels.
Uniqueness: Cav 2.2/3.2 blocker 1 is unique in its ability to selectively target both Cav2.2 and Cav3.2 channels with relatively high specificity. This dual targeting makes it a valuable compound for research into the roles of these channels in various physiological and pathological processes .
Propriétés
Formule moléculaire |
C28H30N2O3 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-[4-(3-morpholin-4-ylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C28H30N2O3/c31-28(24-12-14-25(15-13-24)33-19-5-16-29-17-20-32-21-18-29)30-26-8-3-1-6-22(26)10-11-23-7-2-4-9-27(23)30/h1-4,6-9,12-15H,5,10-11,16-21H2 |
Clé InChI |
VFEFRFUXSHOSQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)OCCCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


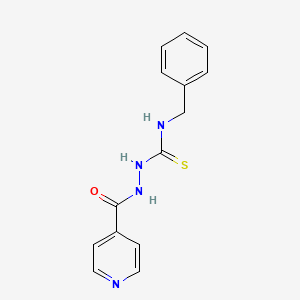
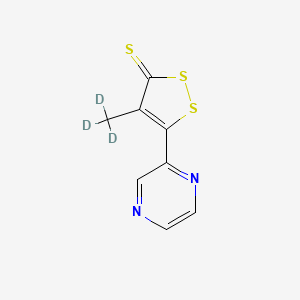
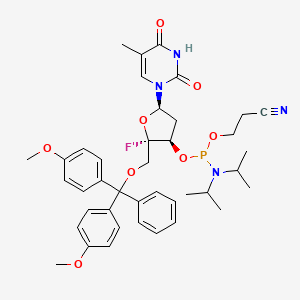
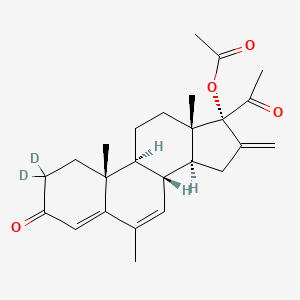
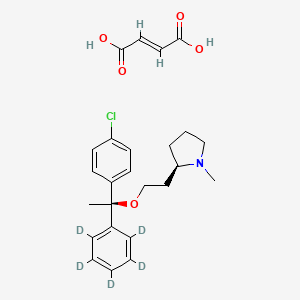

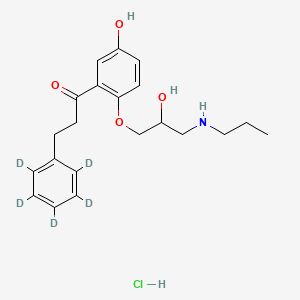
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
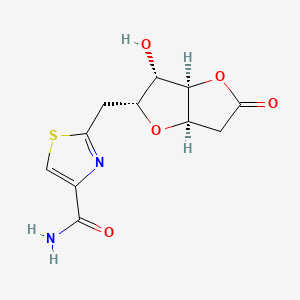

![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
